2-(2-Bromoacetyl)benzonitrile

Vue d'ensemble

Description

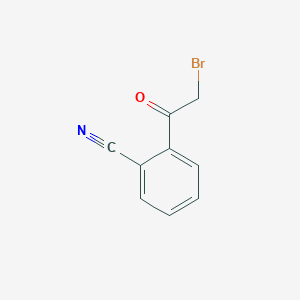

2-(2-Bromoacetyl)benzonitrile is an organic compound with the molecular formula C9H6BrNO. It is a derivative of benzonitrile, where a bromoacetyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(2-Bromoacetyl)benzonitrile can be synthesized through several methods. One common method involves the bromination of 2-acetylbenzonitrile using bromine in the presence of a catalyst such as aluminum chloride. The reaction typically occurs at low temperatures to control the reactivity of bromine and to ensure selective bromination at the acetyl group .

Another method involves the aerobic photooxidation of ethylbenzene using aqueous hydrobromic acid. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through crystallization or distillation to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Bromoacetyl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzonitriles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran are typical reducing agents.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are standard oxidizing agents.

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles with various functional groups depending on the nucleophile used.

Reduction: 2-(2-Hydroxyacetyl)benzonitrile.

Oxidation: 2-(2-Carboxyacetyl)benzonitrile.

Applications De Recherche Scientifique

Organic Synthesis

Role as an Intermediate:

2-(2-Bromoacetyl)benzonitrile serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its structure allows it to undergo nucleophilic substitution reactions, facilitating the introduction of different functional groups. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Reactivity:

The presence of the bromoacetyl group makes it an effective electrophile, which can participate in various chemical reactions such as:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles like amines or thiols.

- Reduction: The carbonyl group can be reduced to alcohols using reducing agents.

- Oxidation: The acetyl group can be oxidized to carboxylic acids.

Medicinal Chemistry

GSK-3 Inhibitors:

One of the most significant applications of this compound is in the synthesis of glycogen synthase kinase 3 (GSK-3) inhibitors. GSK-3 is implicated in several diseases, including diabetes and Alzheimer’s disease. Compounds derived from this compound have shown potential therapeutic effects by inhibiting this kinase, thus contributing to the treatment strategies for these conditions.

Antitumor Activity:

Research has indicated that derivatives of this compound exhibit antitumor properties, particularly against certain cancer cell lines. For instance, studies have shown that these derivatives can act as microtubule inhibitors, which are critical in cancer treatment due to their role in disrupting cell division .

Material Science

Fluorescent Materials:

In material science, this compound is utilized for developing fluorescent materials for organic light-emitting diodes (OLEDs). The electron-withdrawing nitrile group enhances its electron delocalization properties, making it suitable for applications in optoelectronic devices.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Substituted benzonitriles |

| Reduction | Conversion of carbonyl to alcohol | Alcohol derivatives |

| Oxidation | Conversion of acetyl group to carboxylic acid | Carboxylic acid derivatives |

| Compound Name | Target Disease | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| GSK-3 Inhibitor | Diabetes | 0.10 | Inhibition of GSK-3 activity |

| Microtubule Inhibitor | Cancer | 0.40 | Disruption of microtubule dynamics |

Mécanisme D'action

The primary mechanism of action of 2-(2-Bromoacetyl)benzonitrile involves the irreversible inhibition of glycogen synthase kinase 3 (GSK-3). The bromoacetyl group reacts with the active site of the enzyme, leading to its inactivation. This inhibition affects various cellular pathways, including those involved in glycogen metabolism and cell signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Bromoacetyl)benzoic acid

- 2-(2-Bromoacetyl)phenol

- 2-(2-Bromoacetyl)aniline

Uniqueness

2-(2-Bromoacetyl)benzonitrile is unique due to its combination of a bromoacetyl group and a nitrile group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Additionally, its ability to inhibit GSK-3 distinguishes it from other similar compounds .

Activité Biologique

2-(2-Bromoacetyl)benzonitrile, a compound with the molecular formula C₉H₆BrNO, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a bromine atom and an acetyl group attached to a benzonitrile moiety. This configuration is critical for its biological activity, influencing how the compound interacts with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Notably, it has been explored as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of CDK9, a key player in transcriptional regulation. A comparative modeling study demonstrated that modifications in the structure of CDK inhibitors could enhance selectivity and potency against CDK9 . The inhibition of CDK9 can lead to reduced proliferation in cancer cells, making this compound a candidate for anticancer therapies.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives of this compound. For instance, compounds synthesized from this precursor exhibited significant anti-Candida activity comparable to fluconazole against various strains of Candida spp., with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL . This suggests potential applications in treating fungal infections.

Antitumor Activity

Preliminary investigations into the antitumor effects of this compound derivatives have shown promise. In vitro studies demonstrated that certain derivatives induced apoptosis in melanoma cells through the regulation of AKT/BIM signaling pathways . These findings highlight the compound's potential as an anticancer agent.

Case Studies

- Inhibition of CDK9 : A study focused on the structure-activity relationship (SAR) of various CDK9 inhibitors revealed that modifications to the benzonitrile core could enhance binding affinity and selectivity. The study utilized computational modeling alongside experimental validation to confirm the efficacy of these compounds in inhibiting CDK9 activity .

- Antifungal Studies : In a series of experiments evaluating antifungal activity, derivatives derived from this compound were tested against clinical isolates of Candida spp. Results indicated that certain modifications significantly improved antifungal potency, suggesting that structural optimization is key to enhancing biological activity .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Bromoacetyl)benzonitrile, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via bromoacetylation of benzonitrile derivatives. For example, bromoacetyl bromide reacts with benzonitrile in the presence of AlCl₃ at 0°C in 1,2-dichloroethane, yielding 80% product after purification . Alternative routes involve lithiation of 3-bromothiophene with n-butyllithium (−78°C), followed by sulfur addition and reaction with 4-(2-bromoacetyl)benzonitrile to form intermediates for polymer synthesis . Optimization includes controlling temperature (−78°C to −10°C), solvent choice (DMF, chlorobenzene), and stoichiometric ratios of reagents like Zn(CN)₂ and Pd(PPh₃)₄ in catalytic steps .

Q. How is this compound characterized structurally and spectroscopically?

- Answer : Key techniques include:

- ¹H NMR : Peaks at δ 4.84 (s, CH₂) and aromatic proton signals between δ 7.32–8.17 in DMSO-d₆ .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 277 [M+1]) confirm molecular weight .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions, such as water-π stacking in hydrates .

- Vibrational spectroscopy : Quantum chemical calculations validate experimental IR/Raman spectra, particularly for C≡N and C=O stretches .

Q. What safety precautions are critical when handling this compound?

- Answer : The compound is a brominated acetyl derivative, requiring inert atmosphere storage (2–8°C) and protection from moisture . Use fume hoods to avoid inhalation, and immediately wash skin/eyes with water upon contact. Emergency protocols include artificial respiration for inhalation exposure and silica gel chromatography for spill containment .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of heterocyclic compounds with biological activity?

- Answer : It serves as a versatile alkylating agent in heterocycle formation:

- Thiazoles : Reacts with thioacetamide via Hantzsch condensation to yield 2-methylthiazole derivatives, precursors for anti-Candida agents .

- Imidazoles : Condensation with formamide produces 3-(1H-imidazol-4-yl)benzonitrile, a scaffold for indoleamine 2,3-dioxygenase inhibitors (43% yield) .

- Triazoles : Couples with tetrazoles under basic conditions to generate selective farnesyltransferase inhibitors .

Q. What role does this compound play in polymer chemistry, and how are its electronic properties exploited?

- Answer : It is a precursor for π-conjugated polymers. For example:

- Suzuki coupling : Polymerizes with biphenyl or anthracene to form P1 and P2, which exhibit tunable optoelectronic properties for OLEDs .

- Electrochemical studies : Derivatives like DACB and BACB show high quantum efficiency (ΦPL > 90%) and thermally activated delayed fluorescence (TADF) due to charge-transfer interactions .

Q. How can computational methods resolve contradictions in experimental data for reactions involving this compound?

- Answer : Discrepancies in reaction yields or regioselectivity are addressed via:

- DFT calculations : Predict transition states and activation energies for bromoacetylation pathways .

- Solvent effect modeling : Explains hydrate formation trends in polar vs. nonpolar solvents (e.g., water-π interactions in DMF vs. chlorobenzene) .

- Docking studies : Validate bioactivity of synthesized inhibitors (e.g., xanthine oxidase inhibitors with IC₅₀ < 1 µM) .

Q. What strategies improve the regioselectivity of this compound in multi-step syntheses?

- Answer : Key approaches include:

- Protecting groups : Use of ketal-protected thioamides to direct bromoacetyl coupling in HIV replication inhibitor syntheses .

- Temperature control : Bromination at −10°C with NBS minimizes side reactions in polymer intermediate synthesis .

- Catalytic systems : Pd(PPh₃)₄ enhances cyanide substitution in triflate intermediates (73% yield) .

Q. Methodological Considerations

- Synthetic reproducibility : Always confirm reagent dryness (e.g., anhydrous DMF) and monitor reaction progress via TLC .

- Data validation : Cross-reference NMR shifts with computed spectra (e.g., Gaussian 09) and elemental analysis for purity .

- Biological assays : Pair in vitro IC₅₀ measurements with molecular dynamics simulations to correlate structure-activity relationships .

Propriétés

IUPAC Name |

2-(2-bromoacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-5-9(12)8-4-2-1-3-7(8)6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWHVTKOWVMEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618743 | |

| Record name | 2-(Bromoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-86-4 | |

| Record name | 2-(Bromoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.